Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of thiophene derivatives with isoquinoline intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and isoquinoline derivatives, such as:
Thiophene-based drugs: Suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Isoquinoline derivatives: Berberine and papaverine, known for their antimicrobial and vasodilatory effects.
Uniqueness
What sets Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate apart is its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-30-24(29)15-9-4-5-10-16(15)26-22(28)21-19(25)18-13-7-2-3-8-14(13)20(27-23(18)32-21)17-11-6-12-31-17/h4-6,9-12H,2-3,7-8,25H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMLVXFPSVDXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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